molecular formula C21H16N2O3 B1281772 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione CAS No. 344569-80-8

2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione

Cat. No. B1281772
M. Wt: 344.4 g/mol
InChI Key: XGBXCTPLVIXDKU-UHFFFAOYSA-N
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Patent
US04409226

Procedure details

Heat 75 gm of 3-benzyloxy-2-phthalimidomethylpyridine under reflux for one hour in 550 ml of a 40% aqueous dimethylamine solution. Cool the resulting reaction mixture to room temperature, then dilute it with 550 ml water and extract with dichloromethane. Wash the dichloromethane extract with brine and dry over anhydrous sodium sulfate. Filter the dried reaction mixture and remove the solvent dichloromethane from the filtrate under reduced pressure, yielding 2-aminomethyl-3-phenylmethoxypyridine, BP 145°-155°/0.5 mm.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
550 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[C:10]([CH2:15][N:16]2C(=O)C3=CC=CC=C3C2=O)=[N:11][CH:12]=[CH:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.CNC>O>[NH2:16][CH2:15][C:10]1[C:9]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[CH:14][CH:13]=[CH:12][N:11]=1

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC=CC1)CN1C(C=2C(C1=O)=CC=CC2)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Three
Name
Quantity
550 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture to room temperature
EXTRACTION
Type
EXTRACTION
Details
extract with dichloromethane
WASH
Type
WASH
Details
Wash the dichloromethane
EXTRACTION
Type
EXTRACTION
Details
extract with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
Filter
CUSTOM
Type
CUSTOM
Details
the dried reaction mixture
CUSTOM
Type
CUSTOM
Details
remove the solvent dichloromethane from the filtrate under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NCC1=NC=CC=C1OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.